molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Número de catálogo: B1363397
Número CAS: 578027-35-7
Peso molecular: 189.18 g/mol
Clave InChI: GUMZDWPMXGQNBG-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS: 578027-35-7) is a chiral amine featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its stereochemical rigidity and the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and binding affinity in drug candidates . Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol. The R-enantiomer is particularly valuable in asymmetric synthesis for producing enantiopure therapeutics .

Propiedades

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDWPMXGQNBG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356301
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578027-35-7
Record name (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Asymmetric Hydrogenation of Imine Intermediates

One classical chemical approach involves the asymmetric hydrogenation of imines derived from 4-(trifluoromethyl)acetophenone. This method typically uses chiral catalysts such as ruthenium complexes with BINAP ligands to induce enantioselectivity.

  • Reaction Conditions: Hydrogen pressure (1–5 atm), mild temperatures (25–50 °C), solvents like ethanol or tetrahydrofuran.
  • Enantiomeric Excess (ee): Up to 92%
  • Yield: Approximately 78%
  • Advantages: Well-established, scalable, and relatively straightforward.
  • Limitations: Requires expensive chiral catalysts and careful control of reaction parameters to avoid racemization.

Reductive Amination of 4-(Trifluoromethyl)acetophenone

Reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can yield racemic or enantioenriched products when combined with chiral catalysts.

  • Reagents: Sodium borohydride (gentle but slow), lithium aluminum hydride (fast but expensive and side reactions).
  • Solvents: Tetrahydrofuran, toluene.
  • Yields: Variable; optimization required to minimize side products.
  • Notes: Zinc borohydride in tetrahydrofuran has been used for related phenylethylamine synthesis, showing moderate efficiency but requiring careful temperature control (90–96 °C) and workup steps involving acid-base extraction.

Biocatalytic Synthesis Methods

ω-Transaminase-Catalyzed Asymmetric Amination

Biocatalysis using ω-transaminases (ω-TAs) has emerged as a highly selective and environmentally friendly method for synthesizing (R)-1-[4-(trifluoromethyl)phenyl]ethylamine.

  • Enzyme Source: Engineered ω-TA from Vitreoscilla stercoraria DSM 513 or Arthrobacter species.
  • Substrate: 4-(Trifluoromethyl)acetophenone.
  • Cofactors: Pyridoxal phosphate (PLP).
  • Reaction Conditions: Mild temperatures (30–40 °C), aqueous buffer systems, pH 7–9.
  • Enantiomeric Excess: >99% ee reported for engineered enzymes.
  • Yield: Up to 85%
  • Advantages: High stereoselectivity, mild conditions, reduced environmental impact.
  • Enhancements: Site-directed mutagenesis and immobilization on magnetic nanoparticles improve enzyme stability and reusability.

Enzyme Engineering for Improved Performance

Recent studies have focused on modifying the active site of ω-TAs to enhance substrate affinity and thermal stability.

Comparative Analysis of Preparation Methods

Method Catalyst/Enzyme Enantiomeric Excess (ee) Yield (%) Advantages Limitations
Biocatalytic (ω-TA) Engineered ω-transaminase >99 85 High selectivity, mild conditions Enzyme cost, requires optimization
Asymmetric Hydrogenation Ru-BINAP complex 92 78 Established, scalable Expensive catalyst, sensitive conditions
Resolution of Racemate (1R)-Camphorsulfonic acid 98 65 Simple, no chiral catalyst Wasteful, lower efficiency
Reductive Amination (Chemical) Sodium borohydride, LiAlH4, Zn borohydride Variable Variable Readily available reagents Side reactions, racemic mixtures

Analytical and Characterization Techniques

Summary of Key Research Findings

  • Biocatalytic methods using engineered ω-transaminases provide superior enantioselectivity (>99% ee) and good yields (~85%) under mild conditions, making them preferred for industrial synthesis.
  • Chemical asymmetric hydrogenation remains a viable alternative but requires expensive catalysts and careful control.
  • Resolution methods are less favored for large-scale due to inefficiency.
  • Reductive amination methods require optimization to reduce side reactions and improve stereoselectivity.
  • Enzyme engineering and immobilization techniques significantly improve the applicability of biocatalysis for this compound.
  • Analytical methods such as chiral HPLC and SC-XRD are essential for confirming stereochemical purity and structure.

Análisis De Reacciones Químicas

Types of Reactions

®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Drug Development

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Case Study: SSRIs Development

  • Researchers have demonstrated that this compound can be utilized in synthesizing SSRIs, which are essential for treating depression and anxiety disorders. The presence of the trifluoromethyl group enhances the compound's efficacy by improving its binding affinity to serotonin receptors .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, compound 4f derived from this amine showed significantly higher potency than traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

CompoundCancer Cell Lines TestedPotency Compared to 5-FU
4fHeLa, SGC-7901, A54923-46 times more potent

Agricultural Chemicals

The compound is also utilized in developing agrochemicals, enhancing crop protection products' efficacy against pests and diseases. Its structural characteristics allow it to improve the performance of existing agrochemical formulations .

Material Science

In material science, this compound is employed in formulating advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance the durability and resistance of these materials to environmental factors .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying receptor interactions. Its ability to bind effectively to enzyme active sites facilitates biochemical transformations essential for synthesizing chiral compounds.

Example of Biochemical Interaction:

  • Studies have shown that this compound acts as a substrate for various enzymes, facilitating enzyme-catalyzed reactions that lead to the formation of enantiomerically pure compounds.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods optimized for yield and purity. Continuous flow reactors are often employed in industrial settings to enhance efficiency during the synthesis process.

Mecanismo De Acción

The mechanism of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chiral nature of the compound also plays a role in its binding affinity and specificity, influencing its biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Enantiomeric Counterpart: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

The S-enantiomer (CAS: 84499-73-0) shares identical physical properties (e.g., molecular weight, formula) but exhibits distinct stereochemical behavior. A 2024 study demonstrated that engineered ω-transaminases (ω-TA) from Vitreoscilla stercoraria catalyze the asymmetric synthesis of the S-enantiomer with >99% enantiomeric excess (ee) using 4'-(trifluoromethyl)acetophenone as a substrate . This highlights the enzymatic preference for generating the S-form, whereas the R-enantiomer may require alternative catalysts or resolution techniques.

Property (R)-Isomer (S)-Isomer
CAS Number 578027-35-7 84499-73-0
Synthetic Method Chemical resolution Biocatalytic (ω-TA-mediated)
Pharmaceutical Role Intermediate for R-configured drugs Intermediate for S-configured drugs

Fluorinated Derivatives

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 225,16281)

This analog (C₉H₈F₅N) replaces the ethylamine hydrogen atoms with two fluorine atoms. However, steric hindrance from the difluoro group may reduce enzymatic recognition compared to the parent compound .

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)ethylamine hydrochloride (CAS: 1260618-04-9)

With three fluorine atoms on the ethylamine chain (C₉H₈ClF₆N), this derivative exhibits extreme electron-withdrawing effects, making it a stronger base. The hydrochloride salt form improves solubility in polar solvents, which is advantageous for formulation .

Substitution Pattern Variants

1-[3-(Trifluoromethyl)phenyl]ethylamine (CAS: 127852-30-6)

This variant is less commonly used in drug synthesis .

1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (CAS: 127733-47-5)

The bis-CF₃ substitution at the 3,5-positions (C₁₀H₈F₆N) introduces steric bulk and enhanced hydrophobicity. Such compounds are explored in kinase inhibitors where deep hydrophobic pockets require bulky substituents .

Functional Group Modifications

(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 574731-05-8)

Methylation of the amine group (C₁₀H₁₂F₃N) reduces basicity, improving membrane permeability. This derivative is pivotal in synthesizing N-methylated drug candidates, such as antidepressants, where reduced polarity enhances bioavailability .

(S)-1-[4-(Trifluoromethoxy)phenyl]ethylamine hydrochloride (CAS: 1391540-47-8)

Replacing -CF₃ with -OCF₃ (C₉H₁₀F₃NO) introduces a larger, more polar group. The trifluoromethoxy group is less electron-withdrawing than -CF₃, which may alter metabolic pathways and receptor interactions .

Comparative Data Table

Compound CAS Number Molecular Formula Substituents Key Applications
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine 578027-35-7 C₁₀H₁₀F₃N Para-CF₃ Pharmaceutical intermediates
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine 84499-73-0 C₁₀H₁₀F₃N Para-CF₃ (S-configuration) Enzymatic synthesis
2,2-Difluoro analog 225,16281 C₉H₈F₅N Ethylamine difluoro Neuroactive agents
1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine 127733-47-5 C₁₀H₈F₆N 3,5-di-CF₃ Kinase inhibitors
(R)-N-Methyl derivative 574731-05-8 C₁₀H₁₂F₃N N-methylated Antidepressant intermediates

Actividad Biológica

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine, also known as (R)-1-(4-trifluoromethylphenyl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : (R)-1-[4-(trifluoromethyl)phenyl]ethanamine

This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. Notably, it has been identified as a potent inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is critical for its survival and pathogenicity. The compound's structure allows it to effectively bind to the enzyme, disrupting its function and leading to bacterial death.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent studies:

Activity Target/Organism IC50 Value Reference
Inhibition of cytochrome bd oxidaseMycobacterium tuberculosis27 µM
Antagonism of EphA2 receptorHuman cellsPotent
Autophagy inhibitionVarious cell linesNot specified

1. Antitubercular Activity

A study focusing on the inhibition of cytochrome bd oxidase demonstrated that this compound could effectively reduce ATP levels in Mycobacterium tuberculosis, indicating a potential role as an antitubercular agent. The compound displayed an IC50 value of 27 µM against the H37Rv strain, suggesting moderate potency in inhibiting bacterial respiration pathways .

2. EphA2 Antagonism

Another significant finding is the compound's role as an antagonist for the EphA2 receptor, which is implicated in various cancers. The study reported that derivatives of this compound exhibited competitive inhibition of ephrin-A1 dependent signals, which could be leveraged for therapeutic strategies in cancer treatment .

3. Autophagy Inhibition

Research also highlighted the compound’s ability to inhibit autophagy processes in various cell lines. This activity suggests potential applications in diseases where autophagy plays a critical role, such as neurodegenerative disorders and cancer .

Safety and Toxicity

Preliminary safety assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are still required to establish its clinical viability .

Q & A

Q. What are the primary synthetic routes for enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine?

  • Methodological Answer : The compound is synthesized via biocatalytic methods using ω-transaminases (ω-TAs). For example, a ω-TA from Vitreoscilla stercoraria DSM 513 (VsTA) reduces 4′-(trifluoromethyl)acetophenone to the (S)-enantiomer, while engineered variants or alternative enzymes (e.g., Arthrobacter sp.) may favor the (R)-form . Chemical synthesis involves asymmetric hydrogenation of imine intermediates or resolution of racemic mixtures using chiral acids (e.g., tartaric acid). Characterization of enantiomeric excess (ee) requires chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst/Enzymeee (%)Yield (%)Reference
Biocatalytic (VsTA)Engineered ω-TA>9985
Asymmetric HydrogenationRu-BINAP complex9278
Resolution(1R)-Camphorsulfonic acid9865

Q. How is the compound characterized structurally, and what analytical techniques resolve crystallographic ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and hydrogen bonding. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . For non-crystalline samples, 19F^{19}\text{F} NMR (δ ~ -60 to -65 ppm for CF3_3) and 1H^{1}\text{H} NMR (doublets for ethylamine protons at δ 1.3–1.5 ppm) confirm purity and configuration .

Q. What are the common impurities in this compound, and how are they quantified?

  • Methodological Answer : Impurities include residual solvents (e.g., THF, DMF), unreacted acetophenone derivatives, and racemic contamination. GC-MS with headspace sampling identifies volatile impurities, while HPLC-MS detects non-volatile byproducts. Limit tests follow ICH guidelines, with detection thresholds <0.1% .

Advanced Research Questions

Q. How can biocatalytic efficiency and thermal stability of ω-TAs be improved for scalable synthesis of the (R)-enantiomer?

  • Methodological Answer : Semi-rational enzyme engineering (e.g., site-saturation mutagenesis at substrate-binding pockets) enhances activity and thermostability. For VsTA, mutations at residues V37A or L259M improve substrate affinity by 2.5-fold. Computational tools like Rosetta or FoldX predict stabilizing mutations . Immobilization on magnetic nanoparticles (e.g., Fe3_3O4_4@SiO2_2) increases reusability (≥10 cycles) and thermal resilience (up to 60°C) .

Q. How do conflicting crystallographic data arise in fluorine-containing analogs, and how are they resolved?

  • Methodological Answer : Fluorine’s high electronegativity causes anisotropic displacement parameters, complicating refinement. Use high-resolution data (d-spacing <0.8 Å) and restraints for F-C bond lengths (1.32–1.35 Å) in SHELXL. Twinning or disorder in the CF3_3 group requires PART instructions and ADPs constraints .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or chiral recognition?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models reaction pathways (e.g., SN2 at the ethylamine group). Molecular docking (AutoDock Vina) simulates interactions with ω-TAs, identifying key residues (e.g., W138 in VsTA) for enantioselectivity .

Q. How do structural modifications influence pharmacological activity in phenethylamine derivatives?

  • Methodological Answer : Substituent effects are studied via Hammett plots (σ values for CF3_3: +0.54). Replacing CF3_3 with Cl or OCH3_3 alters logP and receptor binding. In vitro assays (e.g., MAO inhibition) correlate with steric/electronic parameters derived from X-ray crystallography .

Q. Table 2: Structure-Activity Relationships

DerivativelogPMAO-B IC50_{50} (µM)Reference
R-CF3_32.10.45
R-Cl2.41.2
R-OCH3_31.83.6

Methodological Notes

  • Stereochemical Purity : Always validate ee via chiral chromatography and cross-check with vibrational circular dichroism (VCD) for ambiguous cases .
  • Crystallographic Refinement : Apply Hirshfeld rigid-bond restraint for CF3_3 groups to avoid overfitting .
  • Enzyme Engineering : Combine directed evolution with high-throughput screening (e.g., UV/Vis assays for transaminase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.